molecular formula C8H4ClF3O B8745406 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE CAS No. 94119-78-5

2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE

Cat. No.: B8745406
CAS No.: 94119-78-5
M. Wt: 208.56 g/mol
InChI Key: HTRZVGPDTFVUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is an organic compound with the molecular formula C8H5ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE typically involves the reaction of 2,4-difluoroacetophenone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of the hydrogen atom at the alpha position with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.

    2-Chloro-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms instead of fluorine.

    2-Fluoro-1-(2,4-difluorophenyl)ethanone: Lacks the chlorine atom at the alpha position

Uniqueness

2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and stability. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

94119-78-5

Molecular Formula

C8H4ClF3O

Molecular Weight

208.56 g/mol

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H4ClF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H

InChI Key

HTRZVGPDTFVUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2',4'-trifluoroacetophenone (1.60 g; 9.2 mM) in sulphuryl chloride (4 ml) was heated at 75° for 18 hours. The mixture was then cooled and iced-water (40 ml) was added. The product was extracted into ether (80 ml), which was washed with water and aqueous sodium bicarbonate solution, and then dried over magnesium sulphate. Evaporation yielded the desired product as a colourless, intensely lachrymatory liquid (2.0 g; 100%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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